

Mianserin pharmacokinetic profile comparison

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Compound Focus: Mianserin

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Pharmacokinetic Profile of Mianserin

The table below summarizes key pharmacokinetic parameters for a 30 mg **mianserin** dose from a pilot study comparing oral tablets and rectal suppositories [1].

Parameter	Dogs (Rectal Suppository)	Humans (Rectal Suppository)	Humans (Oral Tablet - Reference)
C_{max} (maximum plasma concentration)	1.3 ± 0.4 ng/mL	14.6 ± 6.3 ng/mL	Not fully detailed in results, but C _{max} was higher than suppository
t_{max} (time to C_{max})	5.5 ± 4.3 hours	8 hours	Not fully detailed, but t _{max} was shorter than suppository
AUC₀₋₂₄ (area under the curve)	18.9 ± 1.9 h · ng/mL	266 ± 103 h · ng/mL	Comparable to the suppository
Key Findings	-	Compared to oral, the suppository had a lower C_{max} and a delayed t_{max} , but a similar AUC.	-

This data illustrates that the route of administration significantly affects how the drug is absorbed, even if the overall exposure (AUC) is similar [1].

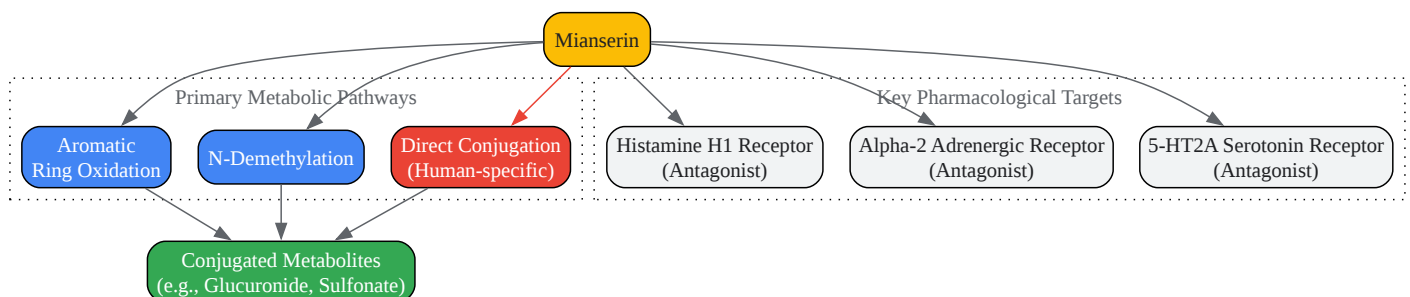
Detailed Experimental Methodology

The pharmacokinetic data in the table above was generated through the following experimental protocols [1]:

- **Suppository Formulation:** **Mianserin** suppositories (30 mg) were prepared using a melting technique. Powder from **mianserin** hydrochloride tablets (Tetramide) was incorporated into Witepsol H-15, a suppository base, and poured into molds to solidify [1].
- **Study Subjects and Design:**
 - **Dog Study:** Three beagle dogs received the rectal suppository. Blood samples were collected before and at 0.5, 1, 2, 4, 8, and 24 hours after administration [1].
 - **Human Study:** Three healthy male volunteers received a single 30 mg rectal suppository. This was an open-label, single-dose study. Blood was drawn at the same time points as in the dog study [1].
- **Bioanalysis:** Plasma **mianserin** concentrations were determined using **gas chromatography–mass spectrometry (GC-MS)**, a highly sensitive and specific analytical technique [1].

Mechanism of Action and Metabolism Pathways

Mianserin's therapeutic effects are mediated through a complex mechanism, and its biotransformation involves several pathways, as visualized below.



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***Mianserin**'s Core Pharmacological Profile [2] [3]:

- **Mechanism of Action: Mianserin** is a tetracyclic antidepressant. Its therapeutic action is believed to stem from its antagonism of central alpha-2 adrenergic receptors, which increases noradrenergic neurotransmission. It is also a potent antagonist of histamine H1, 5-HT2A, and 5-HT2C serotonin receptors, which contributes to its sedative and potentially delirium-improving effects. It has minimal anticholinergic activity [2] [3].
- **Additional PK Parameters:**
 - **Protein Binding:** Approximately 90% [2].
 - **Half-Life:** Ranges from 10 to 17 hours in humans [2].
 - **Metabolism:** It undergoes extensive hepatic metabolism [2]. Major pathways include aromatic hydroxylation and N-demethylation, followed by conjugation. A direct conjugation pathway specific to humans has also been identified [4].

Key Considerations for Researchers

- **Clinical Implications of PK Data:** The slower absorption and lower peak concentration (Cmax) of the rectal formulation could be advantageous for minimizing certain side effects like sedation, while still achieving equivalent overall drug exposure (AUC) [1]. This makes it a viable alternative for patients who cannot take oral medication.
- **Safety Profile Distinction:** Unlike typical antipsychotics used for delirium, **mianserin** is unlikely to cause extrapyramidal symptoms. However, clinicians and researchers should be aware of its sedative properties (due to H1 receptor blockade) and the need to monitor for rare hematological disorders [2] [3].

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References

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